2-Fluoro-4-hydroxybenzaldehyde
Overview
Description
2-Fluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5FO2 . It is mainly used as an intermediate for physiologically active compounds such as pharmaceuticals or pesticides . Its structure contains fluorine, aldehyde groups, and phenolic hydroxyl groups .
Synthesis Analysis
The synthesis of this compound involves several steps . It starts with the reaction of 3-fluorophenol with potassium carbonate and 2-bromopropane in an organic solvent. The mixture is heated to obtain 1-fluoro-3-isopropoxybenzene. This compound is then reacted with a brominating reagent to obtain 1-bromo-2-fluoro-4-isopropoxybenzene. After a Grignard exchange reaction with isopropylmagnesium chloride/tetrahydrofuran solution, 2-fluoro-4-isopropoxybenzaldehyde is obtained. Finally, the compound is reacted with boron trichloride for deprotection .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom, a hydroxyl group, and an aldehyde group . The presence of these functional groups allows it to participate in various chemical reactions.Chemical Reactions Analysis
This compound can participate in various chemical reactions due to the presence of the aldehyde and hydroxyl groups. For instance, it can undergo oxidation reactions where the fluorine can be replaced . It can also form Schiff base compounds through a condensation reaction .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 254.2±20.0 °C at 760 mmHg, and a flash point of 107.5±21.8 °C . It has a molar refractivity of 34.9±0.3 cm3, and its polar surface area is 37 Å2 .Scientific Research Applications
Synthesis and Anticancer Activity
A study by Lawrence et al. (2003) explored the synthesis of fluorinated benzaldehydes, including analogs of 2-Fluoro-4-hydroxybenzaldehyde, and their use in creating fluoro-substituted stilbenes. These compounds demonstrated promising in vitro anticancer properties, particularly in the development of fluorinated analogs of anticancer combretastatins (Lawrence et al., 2003).
Chemosensor Development for Copper Ion Detection
Gao et al. (2014) utilized derivatives of this compound in developing chemosensors for detecting copper ions. These sensors showed selectivity towards Cu2+ ions, with changes in color and fluorescence properties being used for visual detection and bioimaging applications (Gao et al., 2014).
Adrenergic Activity Analysis
Kirk et al. (1986) synthesized various fluorinated compounds, including those derived from this compound, to study their adrenergic activities. These compounds exhibited altered potency as alpha-1 adrenergic agonists, demonstrating the impact of ring fluorination on adrenergic properties (Kirk et al., 1986).
Bioconversion Potential in Fungal Metabolism
A study by Lauritsen and Lunding (1998) investigated the bioconversion potential of the fungus Bjerkandera adusta using fluoro-labelled substrates, including those related to this compound. The study examined the production of novel halogenated aromatic compounds through fungal metabolism (Lauritsen & Lunding, 1998).
Linkers for Solid Phase Organic Synthesis
Swayze (1997) explored the use of electron-rich benzaldehyde derivatives, like this compound, as linkers in solid-phase organic synthesis. The study demonstrated the potential of these compounds in creating a variety of secondary amides (Swayze, 1997).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate for physiologically active compounds such as pharmaceuticals or pesticides .
Mode of Action
Its structure contains fluorine, aldehyde groups, and phenolic hydroxyl groups, and these groups can add or replace other functional groups .
Result of Action
It is known that this compound is used as a reagent for the preparation of various physiologically active compounds .
Properties
IUPAC Name |
2-fluoro-4-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRPXRPUBXXCCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343078 | |
Record name | 2-Fluoro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348-27-6 | |
Record name | 2-Fluoro-4-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Fluoro-4-hydroxybenzaldehyde in the synthesis of the Ruthenium(II)-p-cymene complex and how does this impact the complex's anti-cancer activity?
A1: this compound acts as a precursor to a thiosemicarbazone ligand (HL2). This ligand is formed by the condensation reaction of this compound with N-(4-methoxybenzyl) thiosemicarbazide. [] The HL2 ligand then reacts with a starting ruthenium complex, [Ru2Cl2(μ-Cl)2(η6-p-cymene)2], to form the final cationic Ruthenium(II)-p-cymene complex. []
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